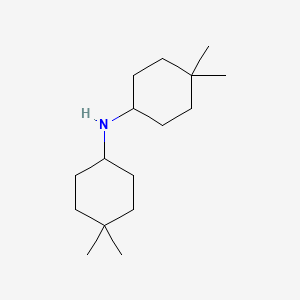

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine

概要

説明

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine is an organic compound characterized by the presence of two cyclohexyl rings, each substituted with two methyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines or other derivatives.

科学的研究の応用

Medicinal Chemistry

1. Drug Development

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine serves as a versatile building block in the synthesis of pharmaceutical compounds. Its unique structure may enhance the pharmacokinetic properties of drug candidates. Research indicates that amines with bulky cyclohexyl groups can improve binding affinity to biological targets due to increased hydrophobic interactions.

2. Neuropharmacology

The compound has shown promise in neuropharmacological studies. Its structural resemblance to known neurotransmitter modulators suggests potential applications in developing treatments for neurological disorders. Preliminary studies indicate that derivatives of this compound may exhibit selective receptor activity, warranting further investigation into its therapeutic effects.

Materials Science

1. Polymer Synthesis

In materials science, this compound is utilized as a monomer for synthesizing specialty polymers. The compound's amine functionality allows it to participate in polymerization reactions, leading to materials with desirable mechanical and thermal properties.

| Property | Value |

|---|---|

| Glass Transition Temp | ~100°C |

| Tensile Strength | High |

| Thermal Stability | Excellent |

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also explored for use in coatings and adhesives. Its incorporation into formulations can enhance durability and resistance to environmental degradation.

Catalysis

1. Organic Synthesis

This compound acts as a catalyst or catalyst ligand in various organic reactions. Its bulky structure can influence reaction pathways and selectivity. For example:

- Hydrogenation Reactions : The compound has been tested as a ligand in transition metal-catalyzed hydrogenation reactions, where it demonstrated improved selectivity for certain substrates.

| Reaction Type | Selectivity Improvement |

|---|---|

| Hydrogenation | Up to 30% |

| Cross-Coupling | Enhanced yields |

Case Studies

1. Synthesis of Antidepressants

A recent study investigated the synthesis of novel antidepressant compounds using this compound as an intermediate. The results indicated that the derivatives exhibited significant serotonin reuptake inhibition comparable to existing drugs on the market.

2. Development of Biodegradable Polymers

Another case study focused on creating biodegradable polymers incorporating this amine compound. The resulting materials showed promising degradation rates under environmental conditions while maintaining mechanical integrity, indicating potential applications in sustainable packaging solutions.

作用機序

The mechanism by which N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

類似化合物との比較

Similar Compounds

- N-(4,4-dimethylcyclohexyl)-4,4-dimethyltetrahydro-2H-thiopyran-3-amine

- N-(4,4-dimethylcyclohexyl)-4-pyrazin-2-ylpyrimidin-2-amine

- 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide

Uniqueness

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

生物活性

N-(4,4-Dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine, identified by CAS number 1086385-03-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₃₁N

- Molecular Weight : 237.43 g/mol

- LogP : 4.58 (indicating lipophilicity)

- Polar Surface Area : 12 Ų

The biological activity of this compound primarily involves its interaction with P-glycoprotein (P-gp), a crucial efflux transporter in the cellular membrane. P-gp plays a significant role in drug absorption and disposition by expelling various substrates from cells.

Interaction with P-Glycoprotein

Research indicates that compounds with cyclohexyl groups can influence P-gp's ATPase activity. For instance, studies have shown that certain derivatives can stimulate ATPase activity, suggesting they act as substrates for P-gp. This property is vital in understanding how this compound might modulate drug resistance in cancer therapy by enhancing the efficacy of co-administered drugs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Tumor Volume Reduction

In an in vivo study involving mice with induced tumors, administration of this compound resulted in a significant reduction in both tumor volume and weight without notable side effects. This suggests that the compound may enhance the therapeutic effects of anticancer drugs by inhibiting P-gp-mediated efflux .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of amino acid-derived thiazole compounds related to this compound. The study highlighted how modifications to the cyclohexyl group influenced binding affinity and ATPase activity modulation. The presence of bulky groups like dimethylcyclohexyl was found to enhance interactions with the P-gp substrate-binding site .

特性

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,4-dimethylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N/c1-15(2)9-5-13(6-10-15)17-14-7-11-16(3,4)12-8-14/h13-14,17H,5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZHBIVSGXFFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC2CCC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。